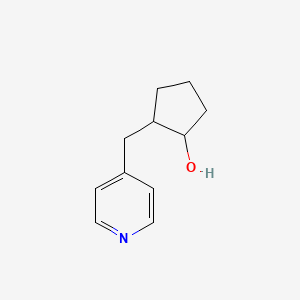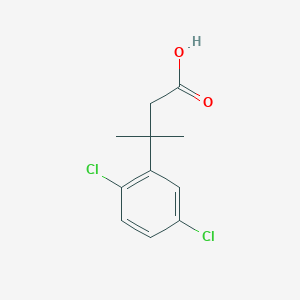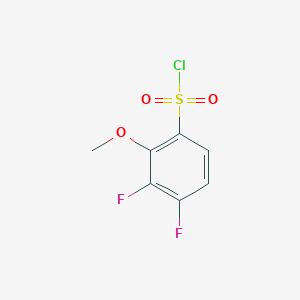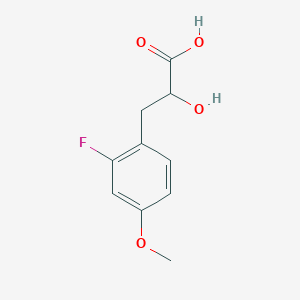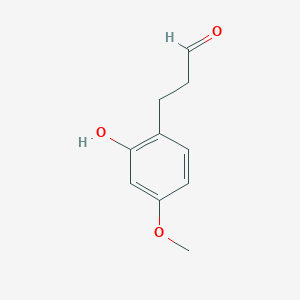
n-(4-Chlorophenethyl)-2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenethyl)-2-methylbutan-1-amine is an organic compound that belongs to the class of phenethylamines This compound features a 4-chlorophenethyl group attached to a 2-methylbutan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenethyl)-2-methylbutan-1-amine can be achieved through several methods. One common approach involves the lithiation of N-(4-chlorophenethyl)-N,N-dimethylurea using t-butyllithium in dry tetrahydrofuran at temperatures ranging from -60°C to 0°C. The resulting lithium reagent is then trapped with electrophiles such as benzophenone, cyclohexanone, 2-butanone, 4-anisaldehyde, and benzaldehyde to afford the corresponding substituted ureas in high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale lithiation reactions followed by electrophilic trapping. The reaction conditions are optimized to ensure high yield and purity of the final product. The workup typically involves adding water to the reaction mixture, separating the aqueous phase, washing the organic phase with water, and concentrating the product under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenethyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenethyl group.
Common Reagents and Conditions
Lithiation: t-Butyllithium in dry tetrahydrofuran at -60°C to 0°C.
Electrophilic Trapping: Benzophenone, cyclohexanone, 2-butanone, 4-anisaldehyde, benzaldehyde.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by electrophilic trapping yields substituted ureas .
Scientific Research Applications
N-(4-Chlorophenethyl)-2-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-(4-Chlorophenethyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenethyl)-2-methylbutan-1-amine
- N-(4-Bromophenethyl)-2-methylbutan-1-amine
- N-(4-Fluorophenethyl)-2-methylbutan-1-amine
Uniqueness
N-(4-Chlorophenethyl)-2-methylbutan-1-amine is unique due to the presence of the 4-chlorophenethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 |
InChI Key |
MXYOOWCGQVWQFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
